Lipophilicity (XLogP3) Comparison with Mono-Halogenated Analogs
The target compound exhibits a calculated XLogP3 of 2.2 [1]. This represents a quantifiable increase in lipophilicity compared to its mono-halogenated analogs: 3-chlorophenethyl alcohol (LogP ~1.87-1.95) and 3-fluorophenethyl alcohol (LogP ~1.36-1.41) . This difference is crucial for predicting partitioning behavior in biological systems and organic synthesis.
| Evidence Dimension | Lipophilicity (Partition Coefficient, LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 |
| Comparator Or Baseline | 3-chlorophenethyl alcohol: LogP 1.87-1.95; 3-fluorophenethyl alcohol: LogP 1.36-1.41 |
| Quantified Difference | +0.25 to +0.33 vs. 3-chloro analog; +0.79 to +0.84 vs. 3-fluoro analog |
| Conditions | Calculated partition coefficient (XLogP3) based on molecular structure; literature LogP values for comparators |
Why This Matters
Higher lipophilicity can enhance membrane permeability and alter metabolic stability, making this compound a preferred starting point for designing molecules where increased logP is desired.
- [1] Kuujia. 2-(3-chloro-5-fluorophenyl)ethan-1-ol (CAS 842123-84-6). 2024. View Source
